4-Amino-3-nitrophenol
Description
Contextualizing 4-Amino-3-nitrophenol within Contemporary Chemical Sciences
This compound, with the chemical formula C₆H₆N₂O₃, is an organic compound classified within the aminophenol family. biosynth.com Structurally, it is a phenol (B47542) ring substituted with an amino group (-NH₂) at the 4-position and a nitro group (-NO₂) at the 3-position. ontosight.ai This specific arrangement of functional groups makes it a reactive compound and a significant intermediate in organic synthesis. biosynth.comontosight.ai
In modern chemical sciences, this compound is recognized primarily for its role as a precursor or building block in the synthesis of more complex molecules. ontosight.ai It serves as a key intermediate in the production of various chemicals, including certain dyes, potential pharmaceutical agents, and agrochemicals. ontosight.ai Its utility is demonstrated in specialized research, such as in the synthesis of benzimidazole-based inhibitors for Factor Xa, a type of serine protease. fishersci.casigmaaldrich.com Furthermore, it is employed in creating compounds like 4-(4-amino-3-nitrophenoxy)phthalonitrile. fishersci.casigmaaldrich.com The compound also finds application in analytical chemistry, where it has been used as a matrix in visible matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). fishersci.casigmaaldrich.com
Historical Perspectives and Evolution of Research on this compound
The study of this compound is intrinsically linked to the broader history of synthetic dye chemistry, which began to flourish in the 1860s with the discovery of the reactivity of compounds like paraphenylenediamine. researchgate.net The first synthetic hair dye was created in 1907, marking the beginning of a new era in cosmetic chemistry. researchgate.net Within this context, aminophenols became important components.
Early research and application of this compound centered on its properties as a colorant, particularly in hair dye formulations where it imparts bordeaux to red hues. mdpi.comresearchgate.net Regulatory and scientific interest in its use in cosmetics is documented in submissions to scientific committees, with initial records dating back to the early 1990s. europa.eu
Over time, the focus of research has evolved from its basic application as a dye to a more nuanced investigation of its chemical reactivity and potential in advanced synthesis. The evolution is marked by its use as a starting material in the targeted synthesis of biologically relevant molecules and its employment in modern analytical techniques, reflecting a shift towards more specialized chemical applications. fishersci.casigmaaldrich.com
Scope and Significance of Academic Inquiry into this compound
The academic significance of this compound spans several areas of chemical research. A primary driver of inquiry has been its widespread use as an ingredient in both oxidative and non-oxidative hair dye formulations. mdpi.comresearchgate.net This application has necessitated detailed studies, including the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its concentration in products and differentiate it from its isomers, like 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol (B90527). pom.go.id
Beyond its role in cosmetics, the compound is significant as a versatile chemical intermediate. google.com Its molecular structure, featuring amino, nitro, and hydroxyl groups, offers multiple reaction sites, making it a valuable precursor for chemists synthesizing novel compounds. ontosight.ai Research has focused on its utility in creating specific inhibitors for enzymes like Factor Xa and in the development of other complex organic molecules. fishersci.casigmaaldrich.com This highlights its importance in the field of fine chemical synthesis and medicinal chemistry research. The development of efficient and cost-effective synthesis processes for this compound itself, for example from p-aminophenol, is also a subject of academic and industrial interest. google.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 610-81-1 | nih.gov |
| Molecular Formula | C₆H₆N₂O₃ | nih.gov |
| Molecular Weight | 154.12 g/mol | nih.gov |
| InChI Key | IQXUIDYRTHQTET-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC(=C(C=C1O)N+[O-])N | nih.gov |
| EC Number | 210-236-8 | nih.gov |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 150-154 °C | sigmaaldrich.com |
| Boiling Point (est.) | 374.40 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Water Solubility (est.) | 7045 mg/L @ 25 °C | thegoodscentscompany.com |
| logP (o/w) (est.) | 1.320 | thegoodscentscompany.com |
| XLogP3 | 0.9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUIDYRTHQTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209864 | |
| Record name | 4-Amino-3-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-81-1 | |
| Record name | 4-Amino-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |
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| Record name | 4-Amino-3-nitrophenol | |
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| Record name | 610-81-1 | |
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| Record name | 4-Amino-3-nitrophenol | |
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| Record name | 4-amino-3-nitrophenol | |
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| Record name | 4-AMINO-3-NITROPHENOL | |
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Nitrophenol
Strategies for the Laboratory Synthesis of 4-Amino-3-nitrophenol
The laboratory preparation of this compound is primarily achieved through carefully controlled multi-step pathways, often starting from readily available precursors like p-aminophenol.
Multi-Step Reaction Pathways and Optimization (e.g., acetylation, nitration, hydrolysis of p-aminophenol)
A prevalent and well-documented method for synthesizing this compound involves a three-step sequence starting from p-aminophenol: acetylation, nitration, and subsequent hydrolysis. google.com This pathway is designed to protect the reactive amino and hydroxyl groups during the aggressive nitration step.
The process begins with the acetylation of p-aminophenol using acetic anhydride. google.comguidechem.com This step protects both the amino and hydroxyl groups, forming 4-acetoxy-1-acetylamino-benzene. The subsequent nitration of this intermediate is a critical step. The reaction conditions, particularly the concentration and type of nitric acid, are optimized to selectively introduce a nitro group at the position ortho to the amino group and meta to the hydroxyl group. One described method involves using a mixture of 98% and 65% nitric acid. google.com The final step is the hydrolysis of the acetyl groups, typically using a base like sodium hydroxide, to yield the final product, this compound. google.comguidechem.com The pH of the reaction mixture is then adjusted with an acid, such as hydrochloric acid, to precipitate the product. google.com
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Acetylation | p-Aminophenol, Acetic anhydride; Reflux at 128°C. guidechem.com | 3-nitro-4-acetamidophenol ethyl ester (after nitration step). guidechem.com | 73.9% (for the combined acetylation/nitration product). guidechem.com |
| 2 | Nitration | Fuming nitric acid; Temperature maintained at 25-26°C. guidechem.com | 3-nitro-4-acetamidophenol ethyl ester. guidechem.com | - |
| 3 | Hydrolysis | Sodium hydroxide in ethanol; Heated to 60°C; pH adjustment with HCl. guidechem.com | This compound. guidechem.com | Overall yield 54.5% reported in a similar process. google.com |
Novel Reagents and Catalytic Approaches in this compound Synthesis
While the traditional acetylation-nitration-hydrolysis sequence is common, research into novel reagents aims to improve efficiency and selectivity. One approach involves the use of a reagent system comprising nitric acid, boron trifluoride diethyl etherate, and bis-[(trifluoroacetoxy)iodo]benzene in an acetic acid/water solvent system. chemicalbook.com This method represents a more specialized approach to nitration.
In the broader context of synthesizing aminophenols, significant research has been dedicated to the catalytic reduction of nitrophenols. mdpi.commdpi.comresearchgate.net Various catalytic systems, often employing noble metals like Platinum (Pt) or other metals like Copper (Cu) nanoparticles supported on materials such as Co-Al layered double hydroxides (LDH) or copper ferrite, have been developed for the efficient reduction of a nitro group to an amino group. mdpi.commdpi.comresearchgate.net These catalytic reductions typically use a reducing agent like sodium borohydride (B1222165) (NaBH₄) and are highly effective for converting compounds like 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.commdpi.com While not directly applied to the multi-step synthesis of this compound in the cited literature, these advanced catalytic reduction methods are a key area of research for related chemical transformations.
Derivatization and Functionalization of this compound
This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. sci-hub.sethermofisher.com
Synthesis of Benzimidazole-Based Factor Xa Inhibitors from this compound Precursors
This compound is a key starting material for creating benzimidazole-based inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. sci-hub.sethermofisher.com The synthesis of these inhibitors leverages the ortho-disposed amino and hydroxyl groups of a derivative of this compound.
A general synthetic route involves the initial reduction of the nitro group in this compound to yield a tri-substituted aniline derivative. sci-hub.se This intermediate is then acylated with an appropriate acid chloride. The final step is an acid-catalyzed cyclization, which involves the condensation of the two amino groups with the acyl carbon, to form the core benzimidazole ring structure of the Factor Xa inhibitor. sci-hub.se This scaffold can be further modified to optimize its inhibitory activity and selectivity. sci-hub.senih.gov
| Step | Transformation | Reactant | Purpose |
|---|---|---|---|
| 1 | Reduction | This compound. sci-hub.se | Conversion of the nitro group to a second amino group, creating an ortho-diamine precursor. sci-hub.se |
| 2 | Acylation | The resulting diamine. sci-hub.se | Introduction of a side chain that will become the 2-substituent of the benzimidazole ring. sci-hub.se |
| 3 | Cyclization | The acylated diamine. sci-hub.se | Formation of the benzimidazole ring system via acid-catalyzed condensation. sci-hub.se |
Formation of 4-(4-Amino-3-nitrophenoxy)phthalonitrile
This compound is utilized in the synthesis of 4-(4-amino-3-nitrophenoxy)phthalonitrile. thermofisher.com This transformation involves the formation of an ether linkage between the phenolic oxygen of this compound and a phthalonitrile unit.
The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. The hydroxyl group of this compound acts as a nucleophile, attacking an activated phthalonitrile derivative, such as 4-nitrophthalonitrile. This reaction is generally carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone. acs.org The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity to displace the nitro group on the phthalonitrile ring.
Preparation of Pharmaceutical Intermediates from this compound (e.g., 3-amino-4-bromophenol)
The chemical versatility of this compound allows for its conversion into other important pharmaceutical intermediates, such as 3-amino-4-bromophenol. guidechem.com The synthesis involves a sequence of diazotization, bromination, and reduction reactions. google.comgoogle.com
The process begins with the diazotization of the amino group of this compound (also named 3-nitro-4-aminophenol) using sodium nitrite in the presence of hydrobromic acid at low temperatures (0-10°C). google.comgoogle.com This converts the amino group into a diazonium salt. The resulting 3-nitrophenol-4-diazonium salt solution is then subjected to a Sandmeyer-type bromination reaction. This is achieved by adding the diazonium salt solution to a solution of cuprous bromide in hydrobromic acid, which replaces the diazonium group with a bromine atom to yield 3-nitro-4-bromophenol. google.com The final step is the reduction of the nitro group. This is accomplished using a reducing agent like hydrazine hydrate in the presence of an iron oxide catalyst, resulting in the final product, 3-amino-4-bromophenol. google.comgoogle.com
| Step | Reaction | Key Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Diazotization | This compound, Sodium nitrite, Hydrobromic acid. google.comgoogle.com | 0-10°C. google.comgoogle.com | 3-nitrophenol-4-diazonium salt. google.com |
| 2 | Bromination | Cuprous bromide, Hydrobromic acid. google.comgoogle.com | 40-50°C. google.com | 3-nitro-4-bromophenol. google.com |
| 3 | Reduction | Hydrazine hydrate, Iron oxide catalyst, Ethanol. google.comgoogle.com | 50-100°C. google.com | 3-amino-4-bromophenol. google.com |
Other Novel Chemical Transformations and Reaction Mechanisms (e.g., preparation of N-(4-Amino-3-nitrophenyl)acetamide)
A significant chemical transformation involving this compound is its conversion to N-(4-Amino-3-nitrophenyl)acetamide. This reaction involves the selective acetylation of the amino group. The fundamental mechanism for this type of transformation is the nucleophilic attack of the amino group on the carbonyl carbon of an acetylating agent, such as acetic anhydride.
The synthesis process would typically involve dissolving this compound in a suitable solvent like glacial acetic acid. Acetic anhydride is then added, often in a slight molar excess, and the mixture is heated under reflux for a period to ensure the reaction goes to completion nih.gov. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acetamide product and an acetate leaving group. The reaction is typically monitored until the starting material is consumed. Upon completion, the reaction mixture is cooled and the product can be isolated, often through precipitation by adding the mixture to ice water, followed by filtration and purification through recrystallization jcbsc.org.
This acetylation is a crucial step in the synthesis of various organic compounds where protecting the amino group is necessary before performing other chemical modifications on the aromatic ring. While the direct synthesis of N-(4-Amino-3-nitrophenyl)acetamide from this compound is a specific application, the underlying principle of acetylating an amino group on a substituted benzene (B151609) ring is a common and well-established technique in organic synthesis nih.gov.
Table 1: Proposed Reaction Parameters for the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
| Parameter | Condition | Purpose |
| Starting Material | This compound | The substrate containing the amino group to be acetylated. |
| Reagent | Acetic Anhydride | Acts as the acetylating agent, providing the acetyl group. |
| Solvent | Glacial Acetic Acid | Provides a medium for the reaction to occur. |
| Temperature | Reflux | Increases the reaction rate to ensure completion in a reasonable time. |
| Workup | Precipitation in ice water | To isolate the crude product from the reaction mixture. |
| Purification | Recrystallization | To obtain the final product in high purity. |
Green Chemistry Approaches in this compound Synthesis and Derivatization
Green chemistry principles are increasingly being applied to the synthesis and derivatization of aromatic compounds like this compound to minimize environmental impact and enhance safety. These approaches focus on using less hazardous chemicals, employing renewable feedstocks, and designing more efficient, atom-economical reactions.
Synthesis: The traditional synthesis of this compound often starts from p-aminophenol, which undergoes acetylation, nitration with strong acids like nitric acid, and subsequent hydrolysis guidechem.comgoogle.com. This process involves hazardous reagents and can generate significant waste. A key focus of green chemistry in this area is the sustainable production of the p-aminophenol precursor itself.
One major green route is the catalytic reduction of 4-nitrophenol, a common industrial pollutant, to 4-aminophenol. This transformation is a model reaction for testing the efficacy of novel, environmentally friendly catalysts.
Nanoparticle Catalysis: A prominent green strategy involves the use of metal nanoparticles as catalysts for the reduction of 4-nitrophenol in the presence of a reducing agent like sodium borohydride (NaBH₄) . Nanoparticles of gold (Au), silver (Ag), copper (Cu), and palladium (Pd) have shown high catalytic activity longdom.org. The "green" aspect is often enhanced by synthesizing these nanoparticles using plant extracts (from cabbage, P. dulce leaves, etc.), which act as both reducing and capping agents, avoiding the need for toxic chemicals longdom.orgacs.org. These catalysts are often reusable, adding to their sustainability mdpi.com.
Electrochemical Reduction: Another environmentally friendly method is the direct electrochemical reduction of 4-nitrophenol. researchgate.netmdpi.com This technique avoids the use of chemical reducing agents altogether, relying on an applied potential at an electrode surface (such as gold or silver) to drive the reduction to 4-aminophenol researchgate.netmdpi.com. Optimizing parameters like pH and temperature can lead to a clean transformation with virtually no by-products researchgate.net.
Derivatization: Green approaches can also be applied to the subsequent chemical transformations (derivatization) of this compound. This includes reactions like the acetylation described previously, as well as other reactions to produce dyes or pharmaceutical intermediates guidechem.com. Key green derivatization strategies would involve:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol where possible google.com.
Catalytic Processes: Employing catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption. For instance, the reduction of the nitro group in a this compound derivative could be achieved using the same types of green nanoparticle catalysts developed for 4-nitrophenol reduction mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Table 2: Comparison of Green Catalysts for the Reduction of 4-Nitrophenol
| Catalyst Type | Synthesis Method | Reducing Agent | Key Finding | Citation |
| Copper Nanoparticles (CuNPs) | Green synthesis using Brassica oleracea L. extract | NaBH₄ | Efficient reduction of 4-nitrophenol to 4-aminophenol in approximately 12 minutes. | longdom.org |
| Copper Ferrite (CuFe₅O₈) | Co-precipitation method | NaBH₄ | Nearly 100% conversion of 4-nitrophenol within 9 minutes; catalyst is reusable. | mdpi.com |
| Gold Nanoparticles (AuNPs) | Green synthesis using P. dulce leaf infusion | NaBH₄ | Effective catalytic performance in the reduction of 4-nitrophenol. | acs.org |
| Ag, Au, Cu NPs on Polydopamine-Magnetite | Various chemical reduction methods | NaBH₄ | Activity varied as Au > Ag > Cu; Cu-containing catalyst was as active as the best Ag-based one and more environmentally friendly. | mdpi.com |
Advanced Analytical Characterization and Method Validation for 4 Amino 3 Nitrophenol
Development and Validation of Chromatographic Techniques
Chromatographic methods are central to the analysis of 4-Amino-3-nitrophenol, offering high separation efficiency and sensitivity. The development and validation of these techniques ensure that the results are accurate, reproducible, and fit for purpose.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and selective technique for the quantification of this compound in complex sample matrices. nih.gov Methodologies have been developed and validated for its determination in various media, including those relevant to dermal absorption studies such as swab washes, stratum corneum, skin (dermis and epidermis), and receptor fluid. nih.govnih.gov
The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides specificity by tracking the transition of a precursor ion to a specific product ion, which is crucial for distinguishing the target analyte from matrix interferences. nih.gov Validation studies for these methods have demonstrated excellent performance, adhering to guidelines from regulatory bodies. Key validation parameters such as linearity, accuracy, and precision are rigorously assessed to ensure the reliability of the quantitative data. For instance, a validated method for this compound showed strong linearity over a concentration range of 20–1000 ng/mL. mdpi.com
Below is a summary of validation parameters from a representative LC-MS/MS method developed for the quantitation of this compound in various matrices. nih.gov
| Validation Parameter | Matrix | Result |
|---|---|---|
| Linearity (R²) | WASH, SC, SKIN, RF | 0.9962–0.9993 |
| Accuracy (%) | WASH, SC, SKIN, RF | 93.5–111.73% |
| Precision (CV%) | WASH, SC, SKIN, RF | 1.7–14.46% |
| Lower Limit of Quantitation (LLOQ) | WASH, SC | 50 ng/mL |
| SKIN, RF | 80 ng/mL |
High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector is a powerful and essential tool for the specific determination of this compound and, crucially, for its differentiation from structural isomers. pom.go.id Isomers such as 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol (B90527) can be present as impurities or may be subject to different regulatory restrictions, necessitating a selective analytical method. pom.go.id
A validated HPLC-PDA method has been successfully developed to separate these three isomers with a resolution of more than 1.5, which is a critical parameter for ensuring distinct quantitation. pom.go.id The PDA detector adds a layer of confidence to peak identification by providing spectral information, confirming that the chromatographic peak corresponds to the compound of interest and is not co-eluting with an impurity. These methods are validated for selectivity, linearity, precision, and accuracy to prove they are reliable and robust for their intended purpose. pom.go.id
Key parameters for a validated isocratic HPLC-PDA method are detailed in the table below. pom.go.id
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Octadecylsilane (C18) Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M acetic buffer pH 5.9 (20:80) |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C |
| Linearity (Correlation Coefficient) | 1.0 |
| Precision (RSD%) | 0.59% - 1.92% |
| Accuracy (Recovery %) | 99.06% - 101.05% |
| Limit of Quantitation | 0.07% |
Spectroscopic and Spectrometric Techniques in this compound Analysis
Spectroscopic and spectrometric techniques provide invaluable information on the molecular structure and mass of this compound, complementing data from chromatographic analyses.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. wikipedia.org While traditionally used for large biomolecules, its application for the analysis of small molecules is an area of growing interest. wikipedia.orgnih.gov The technique involves mixing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. wikipedia.org
For colored compounds like this compound, the use of a visible laser in MALDI-MS could be advantageous. One study noted the use of a related compound, 2-amino-3-nitrophenol, as a matrix for visible MALDI applications, highlighting the potential of this class of compounds in visible MALDI analysis. chemsrc.com The application of MALDI-MS, particularly MALDI imaging, has been successfully used to analyze the distribution of other small molecules, such as drugs and metabolites, in hair strands. acs.orgnih.gov This suggests a potential application for MALDI-MS in directly analyzing this compound in hair samples, which could provide spatial information about the dye's distribution. mdpi.com However, it is important to note that the matrix itself can introduce interfering peaks in the low-mass region, which is a consideration for small molecule analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the definitive structural elucidation of organic compounds like this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features:
O-H Stretching: A broad band, typically around 3300-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.
NO₂ Stretching: Strong, distinct bands for asymmetric and symmetric stretching of the nitro group, typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: The spectrum would reveal signals for the protons on the aromatic ring, the amine (-NH₂), and the hydroxyl (-OH) groups. The chemical shifts and splitting patterns of the aromatic protons would be highly informative for confirming the substitution pattern on the benzene (B151609) ring. The amine and hydroxyl proton signals often appear as broad singlets.
¹³C NMR: The spectrum would show distinct signals for each of the six carbon atoms in the aromatic ring. The chemical shifts would be influenced by the attached functional groups (-OH, -NH₂, -NO₂), allowing for complete assignment and confirmation of the molecular structure.
Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) combined with IR data allow for the unambiguous confirmation of the identity and structure of this compound.
Methodological Considerations for Trace Analysis and Impurity Profiling of this compound
The detection of this compound at trace levels and the identification of related impurities are critical for quality control. Methodological choices must prioritize sensitivity and selectivity.
For trace analysis, LC-MS/MS is often the method of choice due to its exceptionally low limits of detection (LOD) and quantification (LOQ). nih.gov As demonstrated in validation studies, LOQ values as low as 50 ng/mL can be achieved in complex matrices, enabling the accurate measurement of trace amounts of the compound. nih.govmdpi.com
Impurity profiling requires high-resolution separation techniques to distinguish the main compound from structurally similar substances. pom.go.id Potential impurities for this compound include its positional isomers (e.g., 2-amino-4-nitrophenol, 2-amino-5-nitrophenol) and precursors from its synthesis. pom.go.id HPLC methods, particularly with long columns and optimized mobile phases, are crucial for achieving the necessary resolution to separate these isomers. pom.go.id The use of a PDA detector in HPLC is highly advantageous for impurity profiling as it can help in the tentative identification of unknown peaks by comparing their UV-Vis spectra with that of the main compound or reference standards. pom.go.id Method validation must demonstrate specificity, proving the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. pom.go.id
Theoretical and Computational Investigations of 4 Amino 3 Nitrophenol
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. Methodologies like Density Functional Theory (DFT) and ab initio molecular dynamics are powerful tools for investigating reaction mechanisms and molecular behavior.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Catalytic Pathways
A thorough search of scientific databases yields no specific peer-reviewed studies that utilize Density Functional Theory (DFT) to investigate the reaction mechanisms or catalytic pathways exclusively for 4-Amino-3-nitrophenol. While DFT studies are common for understanding the reduction of the related compound, 4-nitrophenol (B140041), this body of research does not directly address the unique electronic and structural properties imparted by the additional amino group in this compound. nih.govrjpn.orgresearchgate.net Such studies on 4-nitrophenol often explore its catalytic reduction to 4-aminophenol (B1666318), a reaction of significant environmental and industrial importance. However, the influence of the amino substituent on the reaction energetics, transition states, and potential catalytic cycles of this compound remains an area for future investigation.
Ab Initio Molecular Dynamics Simulations
Similarly, there is a clear absence of published research employing ab initio molecular dynamics simulations to study this compound. This advanced computational technique, which combines quantum mechanical calculations with classical molecular dynamics, is invaluable for simulating the dynamic behavior of molecules, including reaction dynamics and solvent effects. While ab initio MD has been applied to a wide range of chemical systems, its application to elucidate the dynamic properties and reactive processes of this compound has not been reported in the available literature.
Molecular Modeling and Simulation of this compound Interactions
Molecular modeling and simulation techniques are essential for exploring the non-covalent interactions of a molecule with its environment, such as solvents or biological macromolecules. These methods can provide insights into binding affinities, conformational changes, and transport properties.
Currently, there are no specific studies in the public domain that focus on the molecular modeling and simulation of the interactions of this compound. Research in this area would be beneficial for understanding its behavior in various media, for instance, its interaction with keratin (B1170402) in the context of hair dyeing, or its potential interactions with biological targets.
Structure-Activity Relationship (SAR) Studies via Computational Chemistry
Structure-Activity Relationship (SAR) studies are crucial for predicting the biological activity or toxicity of a chemical based on its molecular structure. Computational chemistry plays a significant role in developing quantitative structure-activity relationship (QSAR) models.
Research on Environmental Fate and Degradation Mechanisms of 4 Amino 3 Nitrophenol
Biodegradation Pathways and Microbial Metabolism of 4-Amino-3-nitrophenol
The biological degradation of nitroaromatic compounds, including this compound, is a key area of environmental research. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.
Microorganisms play a crucial role in the natural attenuation and bioremediation of environments contaminated with nitroaromatic compounds. The mineralization of these substances involves their complete breakdown into simpler inorganic molecules such as carbon dioxide, water, and mineral salts. mdpi.com In the context of this compound, microbial activity in both aquatic and terrestrial ecosystems is fundamental to its environmental persistence.
Several bacterial strains have demonstrated the ability to degrade nitrophenols and related compounds. For instance, Pseudomonas and Burkholderia species are known to possess metabolic pathways for the degradation of various aromatic pollutants. nih.govnih.govnih.gov The process of mineralization is influenced by several environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients. The microbial communities in soil and water can adapt to the presence of contaminants like this compound, with some microorganisms evolving specific enzymatic systems for their degradation. mdpi.com The initial steps in the biodegradation of aminophenols often involve deamination or hydroxylation, followed by ring cleavage.
Table 1: Microorganisms Involved in the Degradation of Nitrophenols and Aminophenols
| Microorganism | Compound Degraded | Key Findings |
|---|---|---|
| Burkholderia sp. strain AK-5 | 4-Aminophenol (B1666318) | Utilized as the sole carbon, nitrogen, and energy source. nih.gov |
| Pseudomonas putida | p-Nitrophenol | Capable of utilizing p-nitrophenol as a sole source of carbon and nitrogen. nih.gov |
| Rhodococcus sp. | p-Nitrophenol | Showed high degradation efficiency of p-nitrophenol. nih.gov |
Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with this compound. researchgate.net This strategy harnesses the metabolic capabilities of microorganisms to transform or mineralize pollutants. researchgate.net Both in-situ and ex-situ bioremediation techniques can be applied, depending on the specific conditions of the contaminated site.
One common bioremediation strategy is bioaugmentation, which involves the introduction of specific microbial strains with known degradative capabilities to the contaminated environment. researchgate.net Another approach is biostimulation, where the growth and activity of indigenous microorganisms are enhanced by adding nutrients or electron acceptors. For compounds like this compound, creating optimal conditions for microbial activity is key to successful bioremediation. The use of immobilized microbial cells is another advanced technique that can improve the efficiency and stability of the biodegradation process. nih.gov
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These methods are often employed when pollutants are resistant to conventional biological treatments.
The Fenton process is an AOP that uses hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. eeer.org This process is particularly effective for the degradation of refractory organic compounds like this compound. The reaction is typically carried out under acidic conditions (pH 2-4) to maximize the generation of hydroxyl radicals and prevent the precipitation of ferric hydroxide. eeer.orgresearchgate.net
The degradation of 4-nitrophenol (B140041), a related compound, via the Fenton process has been shown to be highly efficient, with significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC). eeer.org The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to its cleavage and the formation of smaller, more biodegradable organic acids, and eventually, complete mineralization to CO₂ and H₂O. researchgate.netnih.gov
Table 2: Fenton Oxidation of 4-Nitrophenol
| Parameter | Optimal Condition | Degradation Efficiency | Reference |
|---|---|---|---|
| pH | 3 | ~93.6% | eeer.org |
| H₂O₂ Concentration | 4 mM | - | eeer.org |
| Fe²⁺ Concentration | 0.2 mM | - | eeer.org |
Photocatalytic degradation is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV or visible light) to generate hydroxyl radicals. bohrium.com When the photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which in turn oxidize organic pollutants. frontiersin.org
The photocatalytic degradation of 4-nitrophenol has been extensively studied, with various modified photocatalysts being developed to enhance efficiency under visible light. bohrium.commdpi.com The degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring opening and mineralization. rsc.org The efficiency of the process is influenced by factors such as catalyst loading, pH, and the intensity of the light source.
Electrocatalytic and thermocatalytic methods are emerging AOPs for the degradation of persistent organic pollutants. nih.gov Electrocatalysis involves the use of an electric current to drive oxidation-reduction reactions at an electrode surface, often coated with a catalytic material. This can lead to the direct oxidation of the pollutant or the generation of reactive oxygen species. nih.gov
Thermocatalysis, on the other hand, utilizes heat to enhance the catalytic activity of a material for the degradation of contaminants. nih.gov While specific research on the electrocatalytic and thermocatalytic degradation of this compound is limited, studies on related compounds like nitrate (B79036) suggest that these methods can be effective. rsc.org Both processes offer potential advantages in terms of control and efficiency, but further research is needed to fully understand their mechanisms and applicability for the degradation of this compound.
Environmental Monitoring and Analytical Methodologies for this compound in Various Matrices
The detection and quantification of this compound (4A3NP) in environmental and biological samples are crucial for understanding its prevalence, fate, and potential impact. Various sophisticated analytical techniques have been developed, primarily focusing on high sensitivity and selectivity, especially in complex matrices.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) stands out as a primary methodology for the analysis of nitrophenol compounds in environmental samples. A specific method for the determination of three nitrophenol compounds in soil utilizes ultrasonic extraction followed by HPLC-MS. This method involves extracting the compounds from the soil using a dichloromethane/n-hexane mixture, followed by a liquid-liquid extraction cleanup before analysis. cgsjournals.com While this method was developed for nitrophenols in general, its principles are highly applicable to the analysis of 4A3NP in soil matrices.
For biological matrices, a highly sensitive and selective analytical method has been developed and validated for the quantification of 4A3NP using liquid chromatography-mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). mdpi.com This technique is particularly advantageous for complex samples as it can selectively detect the target compound even in the presence of numerous interfering substances. mdpi.com The method was validated for various matrices including swab wash, stratum corneum, skin (epidermis and dermis), and receptor fluid, demonstrating excellent linearity, accuracy, and precision. mdpi.com
The table below summarizes the key parameters of the validated LC-MS/MS method for 4A3NP quantification in biological matrices.
Table 1: Validation Parameters of an LC-MS/MS Method for this compound Quantification
| Parameter | Result |
|---|---|
| **Linearity (R²) ** | 0.9962–0.9993 |
| Accuracy (%) | 93.5–111.73 |
| Precision (%) | 1.7–14.46 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL (swab wash, stratum corneum) 80 ng/mL (skin, receptor fluid) | Data sourced from an analytical method development and dermal absorption study of 4A3NP. mdpi.com
While specific methods for the detection of 4A3NP in air and water are not extensively detailed in the available literature, methodologies developed for the broader class of nitrophenols can provide a foundation for its monitoring. For instance, the analysis of phenols and nitrophenols in rainwater has been conducted, and various methods exist for the detection of the closely related compound, 4-nitrophenol, in aqueous samples. nih.gov These include electrochemical methods, high-performance liquid chromatography, and techniques utilizing nanomaterials. nih.govacs.org Spectrophotometric and gas chromatographic methods have also been employed for the determination of phenols in river water. impactfactor.org These approaches could potentially be adapted for the specific monitoring of this compound in aquatic environments.
Formation and Transformation Pathways of this compound in the Environment
The specific formation and transformation pathways of this compound in the environment are not well-documented in scientific literature. However, insights can be drawn from the environmental fate of the closely related and more extensively studied isomer, 4-nitrophenol. It is important to note that while these pathways provide context, they may not be directly applicable to this compound.
4-Nitrophenol is known to be formed in the environment through several pathways. It is a metabolite of certain organophosphate insecticides, such as methyl parathion, which can degrade to 4-nitrophenol through hydrolysis or photocatalysis. cdc.gov The presence of 4-nitrophenol in the urine of farmworkers, for instance, is often linked to exposure to such pesticides. cdc.gov
In addition to being a pesticide metabolite, nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic compounds like benzene (B151609) and toluene (B28343) with nitrogen oxides. cdc.gov Vehicular exhaust is another significant anthropogenic source of nitrophenols, resulting from the thermal reaction of fuel with nitrogen oxides. cdc.gov
Once in the environment, 4-nitrophenol can undergo further transformation. In water, photolysis and biodegradation are considered important fate processes. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days. cdc.gov In soil, biodegradation is a key degradation pathway, with the half-life of 4-nitrophenol being as short as one to three days under aerobic conditions in top-soil. cdc.gov
A significant transformation pathway for 4-nitrophenol is its reduction to 4-aminophenol. mdpi.comsciopen.com This transformation is of interest as it converts a toxic pollutant into a valuable chemical intermediate. sciopen.com Various methods, including electrochemical reduction and catalytic reduction using nanoparticles, have been explored for this conversion. mdpi.comsciopen.com
While these pathways are established for 4-nitrophenol, further research is needed to elucidate the specific environmental formation and transformation routes of this compound. Its structural differences, particularly the presence and position of the amino group, will likely influence its environmental behavior and degradation pathways compared to 4-nitrophenol.
Advanced Studies on Biological Interactions and Toxicological Mechanisms of 4 Amino 3 Nitrophenol
Mechanistic Investigations of Dermal Absorption and Percutaneous Penetration of 4-Amino-3-nitrophenol
The percutaneous penetration of this compound is a critical area of study, particularly given its use in hair dye formulations. Research has focused on how application conditions and biological models influence its absorption through the skin.
Influence of Oxidative vs. Non-Oxidative Conditions on Skin Penetration
The conditions under which this compound is applied to the skin significantly affect its dermal absorption. Studies comparing oxidative (mixed with hydrogen peroxide, simulating permanent hair dye use) and non-oxidative (simulating semi-permanent hair dye use) scenarios have demonstrated marked differences in penetration rates.
Under non-oxidative conditions, the total dermal absorption of this compound was found to be 5.62 ± 2.19%. mdpi.com In contrast, under oxidative conditions, the absorption rate was lower, at 2.83 ± 1.48%. mdpi.com This suggests that the presence of an oxidizing agent like hydrogen peroxide may interfere with the skin penetration process, although the precise mechanism is not fully understood. mdpi.com The amount of the compound that permeated the skin was also higher in non-oxidative conditions. mdpi.com
The equilibrium flux (Js), which represents the rate of penetration across the skin at a steady state, was calculated to be 0.23 ± 0.09 µg/cm²/h for non-oxidative conditions and 0.16 ± 0.07 µg/cm²/h for oxidative conditions. mdpi.com These findings indicate a consistently lower absorption rate when this compound is in an oxidative formulation. mdpi.com
Table 1: Dermal Absorption of this compound Under Different Conditions
| Condition | Applied Concentration | Total Dermal Absorption (%) | Total Absorbed Amount (µg/cm²) | Equilibrium Flux (Js) (µg/cm²/h) |
|---|---|---|---|---|
| Non-Oxidative | 1.0% | 5.62 ± 2.19 | 5.62 ± 2.19 | 0.23 ± 0.09 |
| Oxidative | 1.5% | 2.83 ± 1.48 | 4.24 ± 2.21 | 0.16 ± 0.07 |
In Vitro and In Vivo Models for Dermal Absorption Assessment
To assess the dermal absorption of chemical compounds like this compound, researchers utilize both in vitro (laboratory-based) and in vivo (animal-based) models.
A prevalent in vitro model is the Franz diffusion cell system. mdpi.com This apparatus consists of a donor chamber where the test substance is applied and a receiver chamber filled with a fluid that mimics bodily fluids. mdpi.com A biological barrier, such as excised skin, is placed between the two chambers. mdpi.com For the study of this compound, mini-pig skin has been used as the barrier because of its structural and functional similarities to human skin. mdpi.com This system allows for the precise measurement of the amount of substance that penetrates the skin over time. mdpi.com
In vivo models provide data from living organisms. While specific in vivo dermal absorption studies for this compound are not detailed in the provided context, studies on similar nitroaromatic compounds have utilized monkey skin, which has been found to be a good model for human skin in determining percutaneous absorption.
In Vitro Genotoxicity and Mutagenicity Assessments of this compound
Genotoxicity assessments are crucial for understanding the potential of a chemical to damage genetic material (DNA), which can lead to mutations.
Ames Test Evaluations and Structure-Activity Relationships for Mutagenicity
The Ames test is a widely used in vitro assay to assess a chemical's mutagenic potential using various strains of the bacterium Salmonella typhimurium. For this compound, the Ames test yielded mixed results. It was negative in four bacterial strains but tested positive in the TA98 strain, both with and without metabolic activation. This positive result is considered characteristic for compounds containing a nitro group.
The mutagenicity of nitroaniline derivatives is linked to the stability of nitrenium ions, which are reactive electrophiles formed during metabolic activation. The type and position of substituents on the aromatic ring influence the stability of these ions and, consequently, the mutagenic activity.
Analysis of DNA Adduct Formation and Related Mechanisms
Sensitization Potential and Immunological Responses to this compound
The potential for a chemical to cause skin sensitization, or an allergic contact dermatitis, is a significant toxicological endpoint. Studies on this compound have produced conflicting results depending on the model used.
In a Local Lymph Node Assay (LLNA) conducted on CBA/J mice, this compound demonstrated a dose-dependent increase in the stimulation index (SI), a measure of lymphocyte proliferation. mdpi.com An EC3 value (the concentration that induces a three-fold increase in lymph node cell activity) of 0.2% was determined, leading to the classification of this compound as having extreme sensitization potential. mdpi.com A substance is considered a sensitizer (B1316253) in the LLNA if the stimulation index is greater than three. wikipedia.org
Table 2: Sensitization Potential Assessment of this compound
| Test Model | Species | Key Finding | Conclusion |
|---|---|---|---|
| Local Lymph Node Assay (LLNA) | CBA/J Mouse | EC3 value of 0.2% | Extreme Sensitizer mdpi.com |
| Guinea Pig Maximization Test (GPMT) | Hartley Albino Guinea Pig | No cutaneous reactions observed | Not a sensitizer mdpi.com |
Lymph Node Cell Proliferation Assays and Sensitization Mechanisms
This compound is identified as a strong skin sensitizer. The assessment of its sensitization potential has been conducted using the murine Local Lymph Node Assay (LLNA). nih.gov This assay is a standard method for identifying chemicals that have the potential to cause skin sensitization. nih.govnih.gov The principle of the LLNA is to measure the proliferation of lymphocytes in the lymph nodes that drain the site of chemical application. nih.gov An increased proliferative response indicates that the substance has induced an immune response characteristic of a sensitizer.
In studies with this compound, the lymphocyte proliferative response, measured by the incorporation of (3H)-methyl thymidine (B127349), surpassed the threshold stimulation index (SI) of three at concentrations greater than 0.5%. The stimulation index is a ratio of the proliferation in treated animals versus control animals; an SI of 3 or more is a positive result in the LLNA. The estimated concentration of this compound needed to produce a threefold increase in lymphocyte proliferation (EC3) was calculated to be 0.2%. This low EC3 value categorizes this compound as a potent skin sensitizer. cdc.gov The sensitization mechanism involves the chemical acting as a hapten, which penetrates the skin and binds to proteins. This hapten-protein complex is then recognized by Langerhans cells in the skin, which migrate to the local lymph nodes to present the antigen to T-lymphocytes, triggering their proliferation and the subsequent sensitization response. cdc.gov
| Assay Parameter | Result | Interpretation |
|---|---|---|
| Method | Murine Local Lymph Node Assay (LLNA) | Standard test for skin sensitization potential. nih.gov |
| Endpoint | Lymphocyte Proliferation (3H-methyl thymidine incorporation) | Measures immune activation in draining lymph nodes. nih.gov |
| Stimulation Index (SI) | >3 at concentrations >0.5% | Positive result, indicating sensitization. |
| EC3 Value | 0.2% | Indicates strong skin sensitization potential. |
Metabolic Pathways and Biotransformation of this compound
The biotransformation of nitrophenols, a class to which this compound belongs, generally proceeds through Phase I and Phase II metabolic reactions, primarily in the liver. cdc.govnih.gov These processes aim to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body. nih.govyoutube.com
Phase I and Phase II Metabolic Reactions
Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule through oxidation, reduction, or hydrolysis. nih.govresearchgate.net For nitrophenols, Phase I reactions are mainly catalyzed by the cytochrome P450 (CYP450) family of enzymes. cdc.govnih.gov These reactions can include the oxidation of the aromatic ring to form catechols or the reduction of the nitro group to yield an amino group. cdc.gov For instance, the related compound 4-nitrophenol (B140041) undergoes oxidation to 4-nitrocatechol (B145892) and reduction to 4-aminophenol (B1666318). cdc.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. nih.govyoutube.com This step significantly increases water solubility and facilitates excretion. researchgate.net The primary Phase II reactions for phenolic compounds are glucuronidation and sulfation. cdc.govyoutube.com
Conjugation with Glucuronic Acid and Sulfuric Acid
Conjugation with glucuronic acid (glucuronidation) and sulfuric acid (sulfation) are the main Phase II pathways for the metabolism of phenolic compounds. cdc.govnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. youtube.comnih.gov In studies with the similar compound 4-nitrophenol, conjugation is the primary metabolic route, with 60-80% of the dose being converted to glucuronide conjugates and 10-20% to sulfate (B86663) conjugates. cdc.gov It is anticipated that this compound follows a similar metabolic fate, where the hydroxyl group is the primary site for conjugation with glucuronic acid and sulfuric acid, resulting in the formation of highly polar glucuronide and sulfate metabolites. cdc.govnih.gov
| Metabolic Phase | Reaction Type | Potential Metabolites | Key Enzymes |
|---|---|---|---|
| Phase I | Reduction of nitro group | Diaminophenol derivatives | Cytochrome P450 Reductases |
| Phase I | Oxidation (Hydroxylation) | Aminonitrocatechol derivatives | Cytochrome P450 (e.g., CYP2E1) cdc.gov |
| Phase II | Glucuronidation | 4-Amino-3-nitrophenyl-glucuronide | UDP-glucuronosyltransferases (UGTs) nih.gov |
| Phase II | Sulfation | 4-Amino-3-nitrophenyl-sulfate | Sulfotransferases (SULTs) nih.gov |
Formation of Reactive Metabolites and Their Biological Implications
A critical aspect of the metabolism of nitroaromatic compounds is the potential formation of reactive metabolites. Nitroaniline derivatives can undergo metabolic activation to form reactive electrophiles. This process often involves the formation of N-hydroxylamine metabolites, which can be further activated enzymatically to produce highly reactive nitrenium ions.
These electrophilic nitrenium ions are capable of covalently binding to cellular macromolecules, including proteins and DNA. The binding of such reactive intermediates to proteins can be a key event in initiating toxicity and hypersensitivity reactions, such as skin sensitization. The formation of these reactive species is a significant factor in the biological and toxicological profile of this compound. acs.org
Material Science and Advanced Applications Research of 4 Amino 3 Nitrophenol Derivatives
Development of Functional Materials Incorporating 4-Amino-3-nitrophenol Moieties
The incorporation of this compound moieties into polymer backbones is a key strategy for developing functional materials with enhanced properties. The amino and hydroxyl groups provide reactive sites for polymerization reactions, such as polycondensation, leading to the formation of aromatic polyamides and polyesters. The presence of the polar nitro group along the polymer chain can significantly influence the material's solubility, thermal stability, and mechanical characteristics.
Research in this area has focused on synthesizing novel polyamides by reacting diamines derived from or incorporating aminophenol structures with various diacid chlorides. The goal is to create polymers with improved processability without compromising thermal stability. By introducing flexible side chains (alkoxy groups) onto the polymer backbone, researchers have successfully improved the solubility of rigid-chain polymers in common organic solvents, allowing for the casting of tough, transparent, and flexible films. While not exclusively using this compound, these studies on related aminophenol-derived polyamides demonstrate the principle of modifying polymer properties by incorporating functionalized aromatic amines. The general approach involves synthesizing polyamides, polyimides, and polyesters with flexible side chains to enhance their processability for applications like gas separation membranes or liquid crystal alignment layers. ncl.res.innih.govnih.gov
Another area of research involves using aminophenol derivatives as ligands to construct metal-organic frameworks (MOFs). The functional groups can coordinate with metal ions, creating porous, crystalline structures. The nitro groups within the MOF structure can enhance properties such as Lewis acidity and create specific interactions, for instance, quadrupole–dipole interactions that are beneficial for CO2 capture. researchgate.net These frameworks are investigated for applications in gas storage, separation, and catalysis. researchgate.net
Research into Catalytic Applications of this compound Derivatives
Derivatives of this compound, particularly when used as ligands in transition metal complexes, have shown significant promise in catalysis. The field of aminophenol-based ligands is growing, with applications in homogeneous catalysis, small molecule activation, and enzymatic reaction mimicking. derpharmachemica.comresearchgate.net The electronic properties of the aminophenol ligand, modified by the electron-withdrawing nitro group, can be fine-tuned to influence the catalytic activity of the central metal ion. derpharmachemica.com These ligands can form stable chelate complexes with metals like copper, iron, cobalt, and palladium. derpharmachemica.comnih.govrsc.org Such complexes are explored for their ability to catalyze various organic transformations, including oxidation and C-N bond formation reactions. derpharmachemica.com
A prominent application of catalysis research is the reduction of hazardous nitroaromatic compounds, such as 4-nitrophenol (B140041) (4-NP), into valuable amino compounds like 4-aminophenol (B1666318) (4-AP). mdpi.comresearchgate.netmdpi.com 4-AP is an important intermediate in the manufacturing of pharmaceuticals, dyes, and polymers. mdpi.comijsr.netchemijournal.com While many studies focus on noble metal nanoparticles (e.g., Au, Pt, Ag) as catalysts, there is significant interest in using metal complexes with specific ligands to achieve high efficiency and selectivity. mdpi.comijsr.netmdpi.comnih.gov
Derivatives of aminophenols are used to create ligands, such as Schiff bases, that coordinate with metal ions (e.g., Copper(II)) to form active catalysts for this reduction. nih.gov The reaction, typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH4), is easily monitored by UV-Vis spectroscopy. The disappearance of the 4-nitrophenolate (B89219) ion peak at around 400 nm and the appearance of the 4-aminophenol peak near 300 nm indicate the progress of the reaction. mdpi.commdpi.com Research has shown that the structure of the ligand plays a crucial role in the catalyst's performance, with different aminophenol-based ligands yielding varying conversion rates. nih.gov The catalyst's efficiency is often evaluated based on the reaction rate constant and the percentage conversion of 4-nitrophenol to 4-aminophenol. nih.govmdpi.com
| Catalyst Type | Example Reaction | Key Findings | Reference |
|---|---|---|---|
| Copper(II) complexes with N,O-chelating Schiff base ligands | Reduction of 4-nitrophenol to 4-aminophenol | Complexes showed high catalytic activity, with up to 97.5% conversion. The catalyst structure significantly influences efficiency. | nih.gov |
| Pt Nanoparticles on Co-Al LDH | Reduction of 4-nitrophenol to 4-aminophenol | Demonstrated superior catalytic activity and stability, with complete conversion within 3 minutes. The catalyst was reusable for up to five cycles. | mdpi.com |
| Fe3+ and Ag+ Co-doped TiO2 Nanoparticles | Reduction of 4-nitrophenol to 4-aminophenol | The magnetic nanocatalyst showed excellent catalytic ability and could be easily recovered from the solution using an external magnetic field. | ijsr.net |
| Gold Nanoparticles in Covalent Organic Frameworks (Au@TpPa) | Reduction of 4-nitrophenol to 4-aminophenol | The COF-supported catalyst demonstrated good catalytic activity and high stability in various solvents due to strong interaction between the support and nanoparticles. | nih.gov |
Biomedical and Pharmaceutical Research Utilizing this compound Scaffold
The this compound structure serves as a valuable scaffold in medicinal chemistry for the design and synthesis of biologically active compounds. Its rigid aromatic core and multiple functional groups allow for the strategic attachment of various pharmacophores to create molecules that can interact with specific biological targets, such as enzymes.
A significant area of research is the use of this compound in the development of inhibitors for Factor Xa (FXa). sigmaaldrich.comsigmaaldrich.com FXa is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for anticoagulant drugs used to prevent and treat thrombosis. frontiersin.orgmdpi.com
Researchers have developed novel and potent FXa inhibitors based on an aminophenol template. nih.gov This scaffold has proven to be more synthetically accessible than other templates, such as benzimidazole, simplifying the introduction of necessary chemical groups like carboxylic acids. sigmaaldrich.comnih.gov In one study, this compound was used in the synthesis of benzimidazole-based Factor Xa inhibitors which showed subnanomolar potency against FXa and high selectivity over other proteases like thrombin and trypsin. sigmaaldrich.com The design strategy often involves linking the aminophenol core to other molecular fragments that can interact with the specific binding pockets (e.g., S1 and S4) of the FXa active site. frontiersin.orgmdpi.com
| Scaffold/Precursor | Target Enzyme | Key Research Finding | Reference |
|---|---|---|---|
| Benzimidazole scaffold from this compound | Factor Xa | Inhibitors showed subnanomolar potency and high selectivity (500-1000-fold) against Factor Xa compared to thrombin. | sigmaaldrich.com |
| Aminophenol scaffold | Factor Xa | A novel aminophenol template was developed that is more synthetically accessible than previous benzimidazole-based inhibitors. | nih.gov |
| Amide-based synthesis | Factor Xa | Amide bond formation is a primary strategy for linking molecular fragments to create a library of potential inhibitors for screening. | nih.gov |
Advanced Dye Chemistry and Pigment Development through this compound
This compound is a well-established intermediate in the synthesis of organic dyes and pigments. guidechem.comgoogle.com Its primary aromatic amino group can be readily converted into a diazonium salt through a process called diazotization. This highly reactive diazonium salt can then be coupled with various electron-rich aromatic compounds (couplers), such as phenols and anilines, to form azo dyes. ijrpr.comjbiochemtech.comcuhk.edu.hk
The -N=N- azo chromophore is responsible for the color of these dyes. The final color, as well as properties like lightfastness and wash fastness, are determined by the complete molecular structure, including the substituents on both aromatic rings. universityjournals.orgiiste.org The hydroxyl (-OH) and nitro (-NO2) groups on the this compound ring act as auxochromes, which can modify and intensify the color of the dye. These dyes, often classified as disperse dyes, are widely used for coloring synthetic fibers like polyester (B1180765) and nylon, as well as natural fibers such as cotton and linen. guidechem.comuniversityjournals.orgresearchgate.net Research in this field focuses on synthesizing novel azo dyes with specific spectral properties (e.g., near-infrared absorption) and improved fastness for various applications, including textiles and high-performance pigments. universityjournals.orgiiste.org
| Starting Material | Coupling Component | Dye Type | Application/Properties | Reference |
|---|---|---|---|---|
| This compound | Various aryl-amines and phenolic couplers | Azo Disperse Dyes | Used for dyeing cotton, linen, viscose, polyester, and nylon fabrics. Also used as a hair dye intermediate. | guidechem.comuniversityjournals.orgresearchgate.net |
| Diazotized 4-nitroaniline | 1-Naphthol, 2-Naphthol, Salicylic acid, Phenol (B47542) | Monoazo Disperse Dyes | Produced dyes with yields ranging from 47.3% to 87.6%. Azo compounds are highly colored and used widely as dyes and pigments. | ijrpr.com |
| Diazotized 4-bromoaniline | 3-aminophenol (intermediate), then various couplers | Disazo Disperse Dyes | Some derivatives showed absorption in the near-infrared region. Dyes exhibited excellent sublimation and washing fastness on nylon and polyester. | iiste.org |
| Diazotized p-aminophenol | Naphthalen-2-ol | Azo Dye | A classic example of azo coupling to produce a colored compound. The nature of substituents controls color and properties. | cuhk.edu.hk |
Emerging Research Directions and Future Perspectives for 4 Amino 3 Nitrophenol
Integration of Multi-Omics Approaches in 4-Amino-3-nitrophenol Research
The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to investigate the biological effects of chemical compounds. This integrated approach provides a more holistic view of cellular and organismal responses to this compound exposure, moving beyond single-endpoint analyses.
Future research could leverage multi-omics to:
Elucidate Mechanisms of Action: By simultaneously analyzing changes in genes, proteins, and metabolites, researchers can identify the specific cellular pathways affected by this compound. This could reveal novel mechanisms of action and potential off-target effects that are not apparent from traditional toxicological studies.
Identify Biomarkers of Exposure and Effect: Multi-omics approaches can help in the discovery of sensitive and specific biomarkers of exposure to this compound. These biomarkers, which could be specific proteins or metabolites, would be invaluable for monitoring human exposure and for early detection of potential adverse effects.
Advance Predictive Toxicology: Integrating multi-omics data with computational modeling can enhance the ability to predict the potential toxicity of this compound and related compounds. This can reduce the reliance on animal testing and accelerate the safety assessment process.
Table 1: Potential Applications of Multi-Omics in this compound Research
| Omics Field | Potential Application | Expected Outcome |
| Genomics | Identifying genetic variations that influence susceptibility to this compound toxicity. | Personalized risk assessment and understanding of population-level differences in sensitivity. |
| Transcriptomics | Analyzing changes in gene expression in cells or tissues exposed to this compound. | Identification of key regulatory pathways affected by the compound. |
| Proteomics | Quantifying alterations in protein expression and post-translational modifications. | Insight into the functional changes occurring within cells upon exposure. |
| Metabolomics | Profiling changes in small-molecule metabolites following exposure. | A snapshot of the physiological state of the organism and identification of metabolic disruptions. |
Advanced Spectroscopic Techniques for Real-Time Monitoring
The ability to monitor chemical processes and biological interactions in real-time is crucial for process optimization, quality control, and understanding dynamic systems. Advanced spectroscopic techniques offer non-destructive and highly sensitive methods for the real-time monitoring of this compound.
Emerging applications in this area include:
Process Analytical Technology (PAT): Techniques like Near-Infrared (NIR), Raman, and UV-Visible spectroscopy can be integrated directly into manufacturing processes involving this compound. This would allow for continuous monitoring of concentration, purity, and reaction kinetics, leading to improved process control and product quality.
In Vitro and In Vivo Monitoring: The development of novel spectroscopic probes and imaging techniques could enable the real-time tracking of this compound within biological systems. This would provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties.
High-Sensitivity Quantification: While techniques like liquid chromatography-mass spectrometry (LC-MS) are already used for the sensitive quantification of this compound in various matrices, future developments could focus on enhancing throughput and adapting these methods for real-time applications. A study has already detailed an analytical method for the quantitation of this compound using multiple reaction monitoring (MRM) via LC-MS.
Table 2: Advanced Spectroscopic Techniques and Their Potential for this compound Monitoring
| Spectroscopic Technique | Principle | Potential Application |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, providing information on molecular vibrations. | Real-time monitoring of concentration and purity in industrial processes. |
| Raman Spectroscopy | Analyzes the inelastic scattering of monochromatic light to provide a chemical fingerprint of a sample. | In-line process control and identification of reaction intermediates. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by a sample, often used for quantifying aromatic compounds. | Real-time monitoring of biomass concentration and product formation in bioprocesses. |
| Fluorescence Spectroscopy | Detects the fluorescence emitted by a sample after excitation with light, offering high sensitivity. | Development of fluorescent probes for tracking the compound in biological systems. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture followed by mass-based detection, providing high specificity and sensitivity. | Quantification in complex biological and environmental samples. |
Development of Sustainable and Eco-Friendly Processes involving this compound
The principles of green chemistry are increasingly being applied to the synthesis and degradation of industrial chemicals to minimize their environmental impact. Future research on this compound is likely to focus on developing more sustainable processes.
Key areas of development include:
Green Synthesis Routes: Exploring alternative synthesis pathways that utilize renewable starting materials, employ less hazardous reagents, and generate minimal waste. This could involve the use of biocatalysts or electrochemical methods.
Catalytic Reduction and Degradation: Research into the catalytic reduction of related compounds like 4-nitrophenol (B140041) to less toxic aminophenols using green-fabricated metal nanoparticles suggests a promising avenue for the sustainable transformation of this compound. Electrochemical reduction has also been explored as an environmentally friendly method for the transformation of 4-nitrophenol.
Bioremediation Strategies: Investigating the potential of microorganisms to degrade this compound in industrial wastewater and contaminated environments. This offers a potentially cost-effective and environmentally benign method for remediation.
Addressing Data Gaps in Toxicological and Environmental Risk Assessment
A comprehensive understanding of the toxicological and environmental risks associated with this compound is essential for ensuring its safe use. Despite its use in consumer products, there are still significant data gaps that need to be addressed.
Future research should prioritize:
Carcinogenicity and Genotoxicity: While some studies on related aminophenols exist, there is a need for more comprehensive long-term studies to fully evaluate the carcinogenic potential of this compound.
Dermal Absorption and Sensitization: Further research is needed to better understand the rate and extent of dermal absorption of this compound under various formulation conditions. Although it is known to be a skin sensitizer (B1316253), more detailed studies could help in refining safe concentration limits.
Environmental Fate and Ecotoxicity: There is limited information on the persistence, bioaccumulation, and long-term ecotoxicological effects of this compound in aquatic and terrestrial ecosystems. Studies in these areas are crucial for a complete environmental risk assessment. The Agency for Toxic Substances and Disease Registry (ATSDR) and the Environmental Protection Agency (EPA) have developed guidelines for preparing toxicological profiles that can be used as a framework for such assessments.
Q & A
Q. What validated analytical methods are recommended for quantifying 4A3NP in cosmetic formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, retention times of ~39.5 minutes under optimized conditions (C18 column, mobile phase: methanol/water) enable precise quantification in hair dye matrices . Method validation should include linearity (R² > 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL) .
Q. What safety protocols are critical when handling 4A3NP in laboratory settings?
Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store the compound in airtight, light-resistant containers under inert atmospheres to prevent degradation . Emergency measures for skin contact include immediate washing with soap and water, followed by medical consultation .
Q. How does 4A3NP’s solubility profile influence experimental design?
4A3NP is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Pre-saturate solvents and use sonication to achieve homogeneous solutions for in vitro assays . For dermal absorption studies, simulate physiological conditions using receptor fluids like PBS:ethanol (3:1) .
Q. What quality control parameters ensure reagent-grade 4A3NP for experiments?
Verify purity (≥99%) via HPLC, moisture content (≤0.5%), and ash residue (≤0.5%) . Source from suppliers like Alfa Aesar or Sigma-Aldrich, which provide batch-specific certificates of analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in dermal absorption data under oxidative vs. non-oxidative conditions?
Oxidative conditions (e.g., hydrogen peroxide) alter 4A3NP’s permeability by forming polar metabolites. Use Franz diffusion cells with excised human skin to compare absorption rates under both conditions. Normalize data to protein binding affinity (logP = 1.36) and adjust for oxidation-induced structural changes .
Q. What toxicokinetic modeling approaches address data gaps in human exposure risk assessment?
Apply physiologically based pharmacokinetic (PBPK) models using rodent data (e.g., plasma half-life = 2–4 hrs) with allometric scaling. Prioritize interspecies comparisons of hepatic metabolism, noting cytochrome P450-mediated nitro-reduction pathways . Validate models against in vitro liver microsomal assays .
Q. How can 4A3NP derivatives be synthesized for fluorescence imaging applications?
React 4A3NP with IR-783 in anhydrous DMF under argon to form diaminocyanine sulfonate (DAC-S), a near-infrared probe. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1) and confirm structure using ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. What strategies improve HPLC-MS/MS detection limits for trace impurities in 4A3NP?
Use electrospray ionization (ESI) in negative ion mode with MRM transitions (m/z 153 → 123). Optimize collision energy (14 eV) and cone voltage (30 V) to enhance sensitivity. Spike samples with deuterated internal standards (e.g., 4-nitrophenol-d4) to correct matrix effects .
Methodological Notes
- Regulatory Compliance : Adhere to concentration limits (≤1% in non-oxidative hair dyes) and labeling requirements (e.g., skin sensitization warnings) per international guidelines .
- Data Validation : Cross-reference analytical results with peer-reviewed databases (e.g., Toxics, Materials Advances) to mitigate source bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
